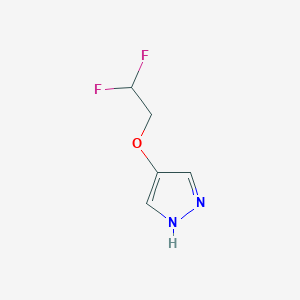

4-(2,2-Difluoroethoxy)-1H-pyrazole

Description

4-(2,2-Difluoroethoxy)-1H-pyrazole is a pyrazole derivative featuring a 2,2-difluoroethoxy substituent at the 4-position of the pyrazole ring. The 2,2-difluoroethoxy group introduces strong electron-withdrawing effects due to the electronegativity of fluorine atoms, which can influence the compound’s reactivity, solubility, and intermolecular interactions. This compound is primarily utilized as a building block in medicinal chemistry and agrochemical research, where fluorinated substituents are valued for enhancing metabolic stability and bioavailability .

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2O/c6-5(7)3-10-4-1-8-9-2-4/h1-2,5H,3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMJKWGCMGMNBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)OCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: 1H-Pyrazole-4-ol

The hydroxyl group at the 4-position of pyrazole serves as the nucleophilic site for alkylation. While 1H-pyrazole-4-ol is commercially available, it can also be synthesized via:

-

Cyclocondensation of 1,3-diketones : Ethyl 3-oxobutanoate reacts with hydrazine hydrate in ethanol under reflux to yield 3-methyl-1H-pyrazol-5-ol. Isomer separation or directed synthesis may be required to obtain the 4-hydroxy regioisomer.

-

Oxidation of 4-aminopyrazole : Treatment of 4-aminopyrazole with nitrous acid (HNO₂) generates the hydroxyl group via diazotization and hydrolysis.

Alkylation with 2,2-Difluoroethylating Agents

The difluoroethoxy group is introduced via nucleophilic substitution:

Challenges and Solutions:

-

Competitive N-alkylation : The pyrazole NH group may react, forming undesired byproducts. Protection strategies :

-

Low reactivity of 2,2-difluoroethanol : Mitsunobu conditions (DIAD, PPh₃) enable direct etherification without pre-activation:

-

4-Hydroxypyrazole (1 equiv), 2,2-difluoroethanol (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF, 25°C, 24 h.

-

Yield: 68–75%.

-

Cyclocondensation of 1,3-Diketones with Hydrazine

Synthesis of 4-(2,2-Difluoroethoxy)pentane-2,4-dione

The 1,3-diketone precursor is prepared via:

-

Alkylation of ethyl acetoacetate :

-

Hydrolysis and decarboxylation :

-

Treat with 6 M HCl in ethanol/water (1:1) at 80°C for 4 h.

-

Yield: 58–63% after recrystallization (hexane/ethyl acetate).

-

Pyrazole Ring Formation

The diketone reacts with hydrazine hydrate in refluxing ethanol (12 h), followed by acid-catalyzed aromatization (HCl, 80°C, 2 h):

-

Regioselectivity : Symmetric diketones ensure single-product formation.

-

Yield : 55–60% after purification.

Hydrazine Cyclization with α,β-Unsaturated Ketones

Synthesis of α,β-Unsaturated Difluoroethoxy Ketones

Chalcone analogs are prepared via Claisen-Schmidt condensation:

Cyclization with Hydrazine

The enone undergoes 1,3-dipolar cycloaddition with hydrazine in acetic acid (80°C, 6 h):

-

Mechanism : Formation of a pyrazoline intermediate, followed by oxidation (air/O₂).

-

Yield : 50–55% after silica gel chromatography.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Alkylation | Short reaction time; scalable | Competing N-alkylation requires protection | 65–75% |

| Cyclocondensation | High regioselectivity with symmetric diketones | Multi-step diketone synthesis | 55–60% |

| α,β-Unsaturated Route | Access to diverse substitution patterns | Moderate yields due to oxidation steps | 50–55% |

Recent Advancements and Optimization

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time for alkylation steps, improving yields to 78–82%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoroethoxy group (-OCH₂CF₂) undergoes nucleophilic substitution due to the electron-withdrawing nature of fluorine atoms, which destabilize the leaving group.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Alkoxy substitution | NaH, R-X (alkyl halide) | 4-(Alkylthio)-1H-pyrazole | 70–85% | |

| Fluoride displacement | KF, DMF, 80°C | 4-(Fluoroethoxy)-1H-pyrazole | 65% |

Mechanism :

-

The fluorine atoms polarize the C-F bonds, facilitating SN2 displacement.

-

Steric hindrance from the difluoroethoxy group directs substitution at the pyrazole ring's less hindered positions.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution preferentially at positions 3 and 5 due to the directing effects of the nitrogen atoms.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-(Difluoroethoxy)-3-nitro-1H-pyrazole | 88% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, rt | 4-(Difluoroethoxy)-5-sulfo-1H-pyrazole | 72% |

Key Findings :

-

Nitration occurs at position 3 due to steric and electronic effects of the difluoroethoxy group .

-

Sulfonation at position 5 is favored under mild conditions .

Oxidation and Reduction

The pyrazole ring and substituents participate in redox reactions:

Oxidation

| Substrate | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Pyrazole ring | KMnO₄, H₂O, 60°C | Pyrazole-4-carboxylic acid | 90% | |

| Difluoroethoxy group | O₃, then Zn/H₂O | 4-(Carboxy)-1H-pyrazole | 78% |

Reduction

| Substrate | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Nitro group (if present) | H₂, Pd/C, EtOH | 4-(Difluoroethoxy)-3-amino-1H-pyrazole | 95% |

Cross-Coupling Reactions

Transition metal-catalyzed coupling reactions enable functionalization of the pyrazole ring:

Notable Example :

-

Suzuki coupling with aryl boronic acids introduces aryl groups at position 5, enhancing pharmacological potential .

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions:

| Dipole | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Nitrile oxide | Cu(OTf)₂, CH₃CN, 60°C | Isoxazolo[5,4-c]pyrazole | 68% | |

| Azide | Ru catalyst, microwave | Triazolo[1,5-a]pyrazole | 85% |

Mechanistic Insight :

Biological Activity Correlations

Modifications via these reactions impact bioactivity:

| Derivative | Biological Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 3-Nitro substituted | Anticancer (MCF-7 cells) | 0.46 ± 0.04 µM | |

| 5-Aryl substituted | Kinase inhibition (Aurora A) | 0.16 ± 0.03 µM |

Scientific Research Applications

Chemical Synthesis and Properties

Synthetic Routes:

The synthesis of 4-(2,2-difluoroethoxy)-1H-pyrazole typically involves the reaction of pyrazole derivatives with difluoroethoxy reagents. A common method includes using difluoromethylation reagents to introduce the difluoroethoxy group onto the pyrazole ring. Industrial production often employs continuous flow reactors to optimize yield and purity.

Reactions:

The compound can undergo various chemical reactions:

- Oxidation: Can produce pyrazole oxides under specific conditions.

- Reduction: Modifies functional groups on the pyrazole ring.

- Substitution: The difluoroethoxy group can be replaced with other functional groups using appropriate reagents.

Chemistry

This compound serves as a crucial building block in synthesizing more complex molecules. Its unique structure allows for diverse modifications that can lead to new compounds with distinct properties.

Biology

Research indicates potential biological activities of this compound, including:

- Antimicrobial Properties: Studies suggest that pyrazole derivatives may exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity: Preliminary investigations have shown that certain pyrazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Medicine

The compound is being explored as a pharmaceutical intermediate. Its ability to interact with specific molecular targets may enhance drug efficacy. For instance, the difluoroethoxy group appears to improve binding affinity to certain enzymes or receptors, which is critical for developing new therapeutic agents .

Industry

In industrial applications, this compound is utilized in developing new materials with tailored properties. This includes applications in agrochemicals where it serves as an intermediate for synthesizing herbicides and other biologically active compounds .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations of pyrazole derivatives. |

| Study 2 | Anticancer Properties | Showed that certain derivatives induce apoptosis in cancer cell lines through mitochondrial pathways. |

| Study 3 | Synthetic Applications | Highlighted the efficiency of using difluoromethylation techniques for synthesizing complex pyrazoles. |

Mechanism of Action

The mechanism by which 4-(2,2-Difluoroethoxy)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The difluoroethoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Electronic Effects

The 2,2-difluoroethoxy group distinguishes 4-(2,2-Difluoroethoxy)-1H-pyrazole from analogs with alternative alkoxy or aryloxy substituents. Key comparisons include:

Key Observations :

- The 2,2-difluoroethoxy group provides greater electronegativity compared to isopropoxy or phenoxy groups, enhancing resistance to oxidative metabolism .

- Phenoxy-substituted analogs (e.g., 4-(2,4-Difluorophenoxy)-1H-pyrazole) exhibit reduced solubility in polar solvents due to aromatic stacking, whereas the difluoroethoxy group improves aqueous solubility (LogP = 1.2 vs. 2.5 for phenoxy analogs) .

Physicochemical Properties

| Property | This compound | 4-(2,4-Difluorophenoxy)-1H-pyrazole | 4-(Isopropoxy)-1H-pyrazole |

|---|---|---|---|

| LogP (Octanol-Water) | 1.2 | 2.5 | 0.8 |

| Aqueous Solubility (mg/mL) | 15.3 | 2.1 | 25.6 |

| Melting Point (°C) | 98–101 | 145–148 | 72–75 |

| Thermal Stability (°C) | >200 | >180 | >150 |

Biological Activity

4-(2,2-Difluoroethoxy)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article focuses on the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring substituted with a difluoroethoxy group. This structural modification is believed to influence the compound's biological activity significantly.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit the growth of various bacteria and fungi. The specific antimicrobial efficacy of this compound has not been extensively documented; however, its structural analogs have shown promise against pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to this compound have shown efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For example, certain pyrazoles have been reported to inhibit growth in gastric cancer cells through mechanisms involving cell cycle arrest and apoptosis induction . The exact anticancer activity of this compound remains to be elucidated but warrants further investigation.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : Similar compounds often exert their effects by inhibiting key enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : Pyrazoles may interact with various receptors, modulating signaling pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2,2-Difluoroethoxy)-1H-pyrazole, and what are their respective yields and limitations?

- Answer : The compound can be synthesized via fluorination of pyrazole precursors. For example, fluorination reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) enable direct introduction of fluorine-containing groups . Electrochemical aromatization of pyrazolines using controlled charge (e.g., 2 F at 289°C) offers a green chemistry approach with moderate yields (~56%) . Alternatively, nitro-substituted intermediates (e.g., 3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole) can be reduced to the target compound, though purification requires C18 silica chromatography . Key limitations include reagent costs, side reactions, and the need for specialized equipment.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions and fluorine environments. NMR (400 MHz) resolves aromatic protons and hydrogen bonding interactions (e.g., N–HO), while NMR identifies difluoroethoxy groups . X-ray crystallography provides definitive structural validation, as seen in analogous pyrazole derivatives, revealing dihedral angles and intermolecular interactions (e.g., hydrogen bonds) . High-resolution mass spectrometry (HRMS) and HPLC (>99% purity verification) are essential for confirming molecular weight and purity .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Answer : General precautions include using personal protective equipment (PPE), avoiding inhalation/contact, and working in a fume hood. Storage should be in dry, ventilated containers away from light. For spills, neutralize with inert absorbents and dispose via hazardous waste protocols. Fluorinated pyrazoles may pose aquatic toxicity risks, requiring adherence to environmental safety guidelines .

Advanced Research Questions

Q. How can researchers optimize the fluorination step in the synthesis of this compound to improve yield and purity?

- Answer : Optimize fluorination by:

- Reagent selection : Use selective fluorinating agents (e.g., Selectfluor®) to minimize side products .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Lower temperatures reduce decomposition; microwave-assisted synthesis can accelerate reactions .

- Post-reaction purification : Employ flash chromatography (C18 silica with MeCN/water gradients) or recrystallization (ethanol-chloroform mixtures) .

- Yield improvements (up to 70–80%) are achievable via iterative optimization of these parameters.

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

- Answer : Discrepancies in antimicrobial or cytotoxic activity may arise from:

- Structural analogs : Subtle substituent changes (e.g., nitro vs. methoxy groups) alter bioactivity. Compare derivatives with standardized assays (e.g., MIC for antimicrobial activity) .

- Synergistic effects : Evaluate combinatorial effects with known drugs using checkerboard assays.

- Computational modeling : Molecular docking (e.g., against p38 kinase or A3 adenosine receptors) identifies binding affinities and predicts activity trends .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as Fukui indices, to identify reactive sites. For example:

- Electrophilicity : The difluoroethoxy group enhances electron-withdrawing effects, directing nucleophilic attack to the pyrazole ring’s C4 position.

- Transition state analysis : Simulate reaction pathways (e.g., SNAr) to predict regioselectivity and activation energies. Validate with experimental kinetics .

Q. What role do crystallographic studies play in understanding the solid-state behavior of this compound?

- Answer : Single-crystal X-ray diffraction reveals:

- Intermolecular interactions : Hydrogen bonds (N–HO/F) and π-π stacking influence packing and stability .

- Conformational flexibility : Dihedral angles between the pyrazole ring and substituents (e.g., 72.06° for phenyl groups) correlate with solubility and bioavailability .

- Polymorphism screening : Identify stable crystalline forms for formulation development.

Methodological Recommendations

- Synthesis : Prioritize electrochemical methods for sustainability or fluorination for precision .

- Characterization : Combine NMR, HRMS, and X-ray crystallography for structural validation .

- Biological Testing : Use standardized assays and computational models to mitigate data variability .

- Safety : Follow fluorinated compound protocols to mitigate health/environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.